molecular formula C17H15BrN2O3 B5080013 1-(3-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

1-(3-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B5080013
M. Wt: 375.2 g/mol
InChI Key: JJSIMIPWPJRSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and methoxy groups in the phenyl rings suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Bromophenyl Group: This step may involve the bromination of a phenyl precursor followed by its attachment to the pyrrolidine-2,5-dione core.

    Attachment of the 4-Methoxyphenylamino Group: This can be done through nucleophilic substitution reactions where the amino group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 1-(3-Hydroxyphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione.

    Reduction: Formation of 1-Phenyl-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its unique chemical structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biological pathways. The presence of the bromine and methoxy groups may enhance its binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)-3-[(4-hydroxyphenyl)amino]pyrrolidine-2,5-dione: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-(3-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is unique due to the combination of bromine and methoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-23-14-7-5-12(6-8-14)19-15-10-16(21)20(17(15)22)13-4-2-3-11(18)9-13/h2-9,15,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSIMIPWPJRSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.